Copper(I) acetylacetonate
Overview
Description
Copper(I) acetylacetonate is a coordination compound with the chemical formula Cu(C5H7O2). It is a copper complex where the copper ion is in the +1 oxidation state, coordinated by acetylacetonate ligands. This compound is known for its stability and is often used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(I) acetylacetonate can be synthesized through the reaction of copper(I) chloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows: [ \text{CuCl} + \text{C5H8O2} + \text{Base} \rightarrow \text{Cu(C5H7O2)} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents and controlled temperatures is crucial to maintain the stability of the copper(I) ion during the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form copper(II) acetylacetonate.
Reduction: It can be reduced back to metallic copper under certain conditions.
Substitution: The acetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or hydrazine.
Substitution: Ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Copper(II) acetylacetonate.
Reduction: Metallic copper.
Substitution: Various copper complexes depending on the substituting ligand.
Scientific Research Applications
Copper(I) acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which copper(I) acetylacetonate exerts its effects involves the coordination of the copper ion with the acetylacetonate ligands. This coordination stabilizes the copper(I) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
Comparison with Similar Compounds
Copper(II) acetylacetonate: A similar compound where the copper ion is in the +2 oxidation state.
Nickel(II) acetylacetonate: Another metal acetylacetonate complex with different properties.
Cobalt(II) acetylacetonate: Similar coordination compound with cobalt instead of copper.
Uniqueness: Copper(I) acetylacetonate is unique due to the +1 oxidation state of the copper ion, which imparts different reactivity and stability compared to its +2 counterpart. This makes it particularly useful in specific catalytic and synthetic applications where the +1 oxidation state is advantageous.
Biological Activity
Copper(I) acetylacetonate (Cu(acac)₂) is a coordination compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, characterization, and biological effects of this compound, supported by relevant data tables and case studies.
Copper plays a multifaceted role in biological systems, acting as an essential trace element involved in various physiological processes. This compound is a copper complex that exhibits unique properties due to its coordination with acetylacetone (acac), a b-diketone ligand. The biological activity of this compound can be attributed to its ability to interact with biomolecules, influencing cellular processes and exhibiting potential therapeutic effects.
2. Synthesis and Characterization
This compound can be synthesized through the reaction of copper(I) chloride with acetylacetone in a suitable solvent. The resulting complex is characterized using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography.
2.1 Characterization Techniques
- Infrared Spectroscopy : Used to identify functional groups and confirm the presence of the acetylacetonate ligand.
- Nuclear Magnetic Resonance : Provides insights into the molecular structure and environment of the copper center.
- X-ray Crystallography : Offers detailed information about the three-dimensional arrangement of atoms in the crystal lattice.
3.1 Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it possesses broad-spectrum activity, making it a candidate for use in medicinal applications.
Table 1: Antimicrobial Activity of this compound
Microorganism | Zone of Inhibition (mm) | Sensitivity Level |
---|---|---|
Staphylococcus aureus | 25 | Sensitive |
Escherichia coli | 30 | Very Sensitive |
Candida albicans | 20 | Sensitive |
Aspergillus niger | 15 | Intermediate |
Note: Values represent average zones of inhibition observed at a concentration of 100 mg/mL.
In vitro studies indicate that Cu(acac)₂ is particularly effective against Gram-negative bacteria such as E. coli, which are often more resistant to conventional antibiotics . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells.
3.2 Anticancer Activity
Recent research has explored the cytotoxic effects of copper complexes, including Cu(acac)₂, on cancer cell lines. The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer types.
Case Study: Cytotoxic Effects on HeLa Cells
In a study investigating the effects of Cu(acac)₂ on HeLa cells (human cervical cancer cells), it was found that:
- IC50 Value : The half-maximal inhibitory concentration was determined to be approximately 15 µM.
- Mechanism : Apoptosis was induced through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : Cu(acac)₂ generates ROS, which can damage cellular components such as DNA, proteins, and lipids.
- Enzyme Inhibition : The complex may inhibit specific enzymes involved in cellular metabolism, disrupting normal cell function.
- Metal Ion Interaction : Copper ions can interact with biomolecules, altering their structure and function.
5. Conclusion
This compound demonstrates promising biological activities that warrant further investigation for potential therapeutic applications. Its antimicrobial and anticancer properties highlight its importance as a versatile compound in medicinal chemistry. Future studies should focus on elucidating its precise mechanisms of action and exploring its efficacy in clinical settings.
Properties
IUPAC Name |
copper;pentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Cu/c1-4(6)3-5(2)7;/h3H2,1-2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZRVYCYEMYQMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C.[Cu] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8CuO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328363 | |
Record name | NSC22310 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14220-26-9 | |
Record name | NSC22310 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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